molecular formula C9H7BrN2O B1375461 Quinoxaline, 5-bromo-8-methoxy- CAS No. 208261-83-0

Quinoxaline, 5-bromo-8-methoxy-

Cat. No. B1375461
M. Wt: 239.07 g/mol
InChI Key: WYLVNUMVYWWYQS-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For example, one of the synthetic pathways to prepare derivatives of 6-(morpholine-4-sulfonyl)-1,4-dihydroquinoxaline has been explained using the green chemistry approach .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .

Scientific Research Applications

Antibacterial Activity

Quinoxaline derivatives have been studied for their antibacterial properties. Alavi et al. (2017) reported the synthesis of quinoxaline sulfonamides with notable antibacterial activities against Staphylococcus spp. and Escherichia coli. This suggests their potential in developing new antibacterial agents (Alavi et al., 2017).

Pesticidal Activities

The pesticidal properties of quinoxaline derivatives have been explored. Liu et al. (2020) synthesized novel quinoxaline derivatives that exhibited herbicidal, fungicidal, and insecticidal activities. This research indicates the potential of quinoxaline derivatives in agricultural applications (Liu et al., 2020).

Anticancer Agents

Quinoline derivatives, which include quinoxaline structures, have been evaluated for their anticancer potential. Köprülü et al. (2018) found that certain quinoline derivatives showed significant antiproliferative activity against various cancer cell lines (Köprülü et al., 2018). Additionally, Abbas et al. (2017) described the synthesis of bioactive quinoxalines as potential anticancer and antimicrobial agents (Abbas et al., 2017).

Pharmacological Effects and Medicinal Chemistry

Quinoxalines play a crucial role in medicinal chemistry due to their diverse pharmacological effects. Khatoon et al. (2021) highlighted the therapeutic uses of quinoxaline derivatives in treating cancerous cells, AIDS, and other diseases (Khatoon et al., 2021).

Antituberculosis Activity

Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives with significant in vitro antituberculosis activity. This study presents quinoxaline derivatives as potential antituberculosis agents (Jaso et al., 2005).

Safety And Hazards

Safety measures should be taken while handling quinoxaline compounds. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The challenge is to develop new agents with faster and more efficient action .

properties

IUPAC Name

5-bromo-8-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-7-3-2-6(10)8-9(7)12-5-4-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLVNUMVYWWYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline, 5-bromo-8-methoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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